2,2'-Oxybis(n-dodecylacetamide)
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Overview
Description
2,2’-Oxybis(n-dodecylacetamide) is a chemical compound with the molecular formula C28H56N2O3 and a molecular weight of 468.76 g/mol . It is characterized by the presence of two dodecylacetamide groups connected by an oxygen atom. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Oxybis(n-dodecylacetamide) typically involves the reaction of dodecylamine with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes a condensation reaction with another molecule of dodecylamine to form the final product .
Industrial Production Methods
In industrial settings, the production of 2,2’-Oxybis(n-dodecylacetamide) is carried out in large reactors under controlled temperature and pressure conditions. The reaction mixture is continuously stirred to ensure uniformity, and the product is purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2,2’-Oxybis(n-dodecylacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted amides and other derivatives.
Scientific Research Applications
2,2’-Oxybis(n-dodecylacetamide) has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological assays and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of 2,2’-Oxybis(n-dodecylacetamide) is primarily based on its surfactant properties. The compound can reduce the surface tension of liquids, allowing for better mixing and interaction of different phases. It can also form micelles, which encapsulate hydrophobic molecules and enhance their solubility in aqueous environments .
Comparison with Similar Compounds
Similar Compounds
N-dodecylacetamide: A simpler analog with only one dodecylacetamide group.
2,2’-Oxybis(N-methylacetamide): Similar structure but with methyl groups instead of dodecyl groups.
2,2’-Oxybis(N-hexylacetamide): Contains hexyl groups instead of dodecyl groups.
Uniqueness
2,2’-Oxybis(n-dodecylacetamide) is unique due to its long dodecyl chains, which provide enhanced surfactant properties compared to shorter alkyl chain analogs. This makes it particularly effective in applications requiring strong emulsifying and solubilizing capabilities .
Properties
Molecular Formula |
C28H56N2O3 |
---|---|
Molecular Weight |
468.8 g/mol |
IUPAC Name |
N-dodecyl-2-[2-(dodecylamino)-2-oxoethoxy]acetamide |
InChI |
InChI=1S/C28H56N2O3/c1-3-5-7-9-11-13-15-17-19-21-23-29-27(31)25-33-26-28(32)30-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3,(H,29,31)(H,30,32) |
InChI Key |
YUZRMBHSRBAJJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)COCC(=O)NCCCCCCCCCCCC |
Origin of Product |
United States |
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